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2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid Documentation Hub

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  • Product: 2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid
  • CAS: 1803585-99-0

Core Science & Biosynthesis

Foundational

Introduction: The Imperative for Structural Certainty in Drug Development

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyclopropanecarbonylmorpholine TFA Salt In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical ent...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyclopropanecarbonylmorpholine TFA Salt

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled, atom-level insight into molecular structure, connectivity, and conformation.[1][2] Its ability to elucidate the precise arrangement of atoms makes it an indispensable tool for medicinal chemists, ensuring the identity and purity of synthesized compounds.[3][4]

This guide provides a detailed technical analysis of the ¹H NMR spectrum of 2-Cyclopropanecarbonylmorpholine Trifluoroacetic Acid (TFA) salt. This compound, while a specific entity, represents a confluence of common structural motifs in medicinal chemistry: a strained aliphatic ring (cyclopropane), a key heterocyclic scaffold (morpholine), and an amide linkage often found in bioactive molecules. The presence of a TFA counterion, a common artifact from purification processes like reverse-phase HPLC, adds a layer of complexity that must be understood.

Our objective is to move beyond a simple description of the spectrum. We will dissect the molecule's structure to predict its ¹H NMR fingerprint, explain the electronic and conformational phenomena that govern the observed chemical shifts and coupling patterns, and provide a robust experimental framework for acquiring high-fidelity data. This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for critical decision-making.

Molecular Structure and Conformational Dynamics

To interpret the spectrum, we must first understand the molecule's constituent parts and their interplay. The structure consists of a cyclopropyl group attached via a carbonyl to the nitrogen of a morpholine ring. As a TFA salt, the most basic site, the morpholine nitrogen, is protonated, creating a morpholinium cation with a TFA anion.

cluster_mol 2-Cyclopropanecarbonylmorpholine (Protonated) C1 C C2 C C1->C2 C3 C C2->C3 C4 C=O C2->C4 C3->C1 N N⁺-H C4->N C5 C N->C5 C6 C C5->C6 O O C6->O C7 C O->C7 C8 C C7->C8 C8->N H_a Hₐ H_b H_b,b' H_c H_c,c' H_d H_d,d' H_e H_e,e' H_f H_f,f' H_g H_g,g'

Figure 1: Structure of protonated 2-Cyclopropanecarbonylmorpholine with key proton environments labeled.

Two critical conformational factors dominate the ¹H NMR spectrum:

  • Amide Bond Rotation: The C-N bond of an amide possesses significant double-bond character due to resonance. This restricts free rotation, leading to the potential for stable cis and trans isomers (also known as rotamers).[5] The energy barrier to interconversion is often high enough that both rotamers can be observed simultaneously on the NMR timescale, resulting in a doubling of signals for nearby protons.

  • Morpholine Ring Inversion: The morpholine ring typically adopts a chair conformation. At room temperature, this chair rapidly interconverts, averaging the axial and equatorial proton environments. However, upon N-acylation and protonation, this inversion can be slowed, and the electronic environment of the axial and equatorial protons can become distinct.[6]

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

Based on fundamental principles and data from related structures, we can predict the key features of the ¹H NMR spectrum. The spectrum is best analyzed by considering the distinct chemical environments of the protons.

The Upfield Region (δ 0.8 – 1.8 ppm): The Cyclopropyl Protons

The protons on the cyclopropane ring are the most shielded in the molecule and will appear at the highest field (furthest to the right) in the spectrum. This pronounced shielding is a hallmark of the cyclopropyl group, attributed to an aromatic-like ring current generated by the σ-electrons of the strained three-membered ring.[7][8][9]

  • Hₐ (Methine Proton): This single proton, attached to the carbon bearing the carbonyl group, will be the most deshielded of the cyclopropyl protons due to the electron-withdrawing effect of the carbonyl. It will likely appear as a complex multiplet around δ 1.5 – 1.8 ppm . Its splitting pattern will be intricate, arising from coupling to the four adjacent, non-equivalent methylene protons (Hь, Hь', Hс, Hс').

  • Hь,ь' and Hс,с' (Methylene Protons): These four protons on the other two carbons of the ring are diastereotopic. They will appear further upfield, likely in the range of δ 0.8 – 1.3 ppm . Due to their complex spin system, they will present as overlapping multiplets.

The Mid-Field Region (δ 3.0 – 4.5 ppm): The Morpholine Protons

The eight protons of the morpholine ring are rendered non-equivalent by the adjacent heteroatoms and the amide linkage. The protonation of the nitrogen by TFA is the dominant factor governing their chemical shifts. The positive charge on the nitrogen atom strongly deshields the adjacent protons (Hₑ, Hₑ', H₟, H₟').

  • Protons Alpha to Oxygen (Hբ, Hբ', Hɢ, Hɢ'): These four protons are adjacent to the morpholine oxygen. They typically appear as a multiplet around δ 3.8 – 4.1 ppm .

  • Protons Alpha to Protonated Nitrogen (Hₑ, Hₑ', H₟, H₟'): These four protons are adjacent to the now electron-withdrawing N⁺-H center. They will be shifted significantly downfield compared to a neutral morpholine ring.[10] Expect to see complex, overlapping multiplets in the range of δ 3.2 – 3.8 ppm . In the event of slow ring inversion or the presence of amide rotamers, these signals can become even more complex and spread out.

The Impact of Amide Rotamers

The presence of both cis and trans amide rotamers would cause a doubling of many, if not all, of the signals described above.[11][12] The protons closest to the amide bond—specifically the cyclopropyl methine proton (Hₐ) and the morpholine protons alpha to the nitrogen (Hₑ, Hₑ', H₟, H₟')—would show the most pronounced effect. This would manifest as two distinct sets of signals for these protons, with the relative integration of the sets reflecting the population ratio of the two rotamers.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated chemical shifts, multiplicities, and integration values for the ¹H NMR spectrum of 2-Cyclopropanecarbonylmorpholine TFA salt. Note that the presence of rotamers could double the number of observed signals.

Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hь,ь', Hс,с'0.8 – 1.3Multiplet (m)4HShielded by cyclopropyl ring current.[8][9]
Hₐ1.5 – 1.8Multiplet (m)1HDeshielded by adjacent C=O group.
Hₑ, Hₑ', H₟, H₟'3.2 – 3.8Multiplet (m)4HDeshielded by adjacent protonated nitrogen (N⁺-H).
Hբ, Hբ', Hɢ, Hɢ'3.8 – 4.1Multiplet (m)4HDeshielded by adjacent oxygen atom.[10]
N⁺-H8.0 - 10.0Broad Singlet (br s)1HLabile proton on protonated amine, subject to exchange and hydrogen bonding.
TFA (CF₃COOH)~11.5Singlet (s)(variable)Residual acidic proton from TFA counterion/solvent.[13]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any interpretation rests on the quality of the acquired data. The following protocol is designed to be a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Cyclopropanecarbonylmorpholine TFA salt into a clean, dry vial.[14]

    • Add approximately 0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices as they will readily dissolve the salt. Avoid chloroform (CDCl₃) unless solubility is confirmed, as salts often have poor solubility in it.

    • Ensure complete dissolution. If necessary, gently vortex the vial.

    • Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution.[15]

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. This is arguably the most critical step for achieving sharp lines and high resolution. Modern spectrometers have automated shimming routines that are highly effective.

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a standard 1D proton pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for near-complete T1 relaxation, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. If using CD₃OD, reference its residual peak to δ 3.31 ppm.

    • Integrate all signals. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the cyclopropyl methine proton, Hₐ, to 1) to calibrate the relative integrals of all other signals.

Data Interpretation Workflow

A systematic approach is essential for accurately assigning the spectrum and confirming the structure.

G A Acquire High-Resolution ¹H NMR Spectrum B Identify Upfield Region (δ < 2.0 ppm) A->B Step 1 D Identify Mid-Field Region (δ 3.0 - 4.5 ppm) A->D Step 2 C Assign Cyclopropyl Protons (Hₐ, Hь, Hс) B->C Shielding Effect F Check for Signal Doubling (Rotamers?) C->F E Assign Morpholine Protons (Hₑ, H₟, Hբ, Hɢ) D->E Heteroatom Effects E->F Step 3 G Analyze Splitting Patterns (J-Coupling) F->G Step 4 H Verify Integrations (Proton Count) G->H Step 5 I Final Structure Confirmation H->I Final Check

Figure 2: A logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Cyclopropanecarbonylmorpholine TFA salt is a rich source of structural information, defined by several key features: the highly shielded cyclopropyl protons upfield, the deshielded morpholine protons in the mid-field region due to heteroatom effects and N-protonation, and the potential for signal doubling arising from restricted amide bond rotation. By understanding the underlying chemical principles and following a rigorous experimental and interpretive workflow, researchers can confidently use ¹H NMR to verify the structure of this and related molecules, ensuring the scientific integrity required for progression in drug development pipelines.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery.
  • Barreiro, G., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry.
  • Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Nanalysis.
  • Interpreting the H-1 NMR spectrum of cyclopropane. Doc Brown's Chemistry.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic.
  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety...
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC.
  • Abbasi, M., et al. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry.
  • PROTON NMR PREDICTION OF. University of Liverpool Repository.
  • Chemical Exchange Agents to Simplify NMR Spectra. NMR Blog.
  • NMR Sample Prepar
  • Complete amide cis–trans switching synchronized with disulfide bond formation and cleavage in a proline-mimicking system. RSC Publishing.
  • Trifluoroacetic Acid Prompted Unexpected Visible to NIR Switching of Ketoenamine-substituted Triphenylamines. RSC Publishing.
  • SUPPORTING INFORM
  • Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. Benchchem.
  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa.
  • NMR Sample Preparation.
  • H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
  • sample preparation — NMR Spectroscopy. Institut für Chemie - Humboldt-Universität zu Berlin.
  • sample preparation — NMR Spectroscopy. Institut für Chemie - Humboldt-Universität zu Berlin.
  • NMR Sample Preparation: The Complete Guide.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Cyclopropanecarbonylmorpholine as a Privileged Scaffold in Hit-to-Lead Optimization

Executive Summary In contemporary medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as achieving target affinity. 2-Cyclopropanecarbonylmorpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as achieving target affinity. 2-Cyclopropanecarbonylmorpholine (frequently utilized as its N-Boc protected derivative, tert-Butyl 2-cyclopropanecarbonylmorpholine-4-carboxylate, CAS: 1228600-37-0)[1] has emerged as a highly versatile building block. By fusing the physicochemical benefits of a morpholine core with the structural rigidity of a cyclopropyl ketone, this scaffold provides drug development professionals with a powerful, bifunctional tool for divergent lead optimization[2].

Physicochemical & Pharmacophoric Rationale

The strategic value of this compound lies in the synergistic combination of its structural motifs:

  • The Morpholine Core: Morpholine is a ubiquitous pharmacophore in approved drugs. The presence of the oxygen atom exerts an electron-withdrawing inductive effect, lowering the pKa of the secondary amine (approx. 8.3) compared to piperidine (approx. 10.0)[3]. This subtle modulation enhances aqueous solubility, improves passive membrane permeability, and frequently mitigates off-target liabilities such as hERG channel inhibition[4].

  • The Cyclopropyl Ketone Motif: The cyclopropyl ring is widely employed as a bioisostere for phenyl rings or aliphatic chains (e.g., isopropyl groups)[2]. It introduces significant bond angle strain and high Fsp3​ (fraction of sp3 carbons) character. This translates to improved conformational rigidity and enhanced metabolic stability against cytochrome P450-mediated degradation[5]. Furthermore, the carbonyl group serves as a critical hydrogen bond acceptor or a reactive handle for downstream functionalization[6].

Comparative Physicochemical Properties

The following table summarizes the quantitative and qualitative advantages of integrating these motifs compared to traditional alkyl or piperidine analogs.

PropertyMorpholine CorePiperidine CoreCyclopropyl Ketone MotifIsopropyl Ketone Motif
pKa (approx.) ~8.3~10.0N/AN/A
Aqueous Solubility HighModerateModerateLow
Metabolic Stability High (Oxidation resistant)ModerateHigh (CYP450 resistant)Low (Prone to hydroxylation)
Conformational Rigidity Moderate (Chair form)ModerateHigh (Bond angle strain)Low (Free rotation)
Fsp3​ Contribution HighHighVery HighHigh

Strategic Synthetic Workflows

The bifunctional nature of 2-cyclopropanecarbonylmorpholine allows for orthogonal derivatization pathways during structure-activity relationship (SAR) campaigns.

Workflow A 2-Cyclopropanecarbonyl morpholine B N-Boc Deprotection (TFA/DCM) A->B Path A: N-Derivatization C Carbonyl Addition (R-MgX) A->C Path B: C-Derivatization D Amide Coupling (HATU/DIPEA) B->D E Tertiary Alcohol Scaffold C->E F Optimized Lead (Improved ADME) D->F E->F

Workflow for divergent hit-to-lead optimization using 2-Cyclopropanecarbonylmorpholine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints and mechanistic rationales for each reagent choice.

Protocol A: N-Boc Deprotection and Amide Coupling

Objective: To functionalize the morpholine nitrogen while preserving the cyclopropyl ketone.

Causality & Rationale: Trifluoroacetic acid (TFA) is utilized to cleave the acid-labile tert-butyl carbamate. Dichloromethane (DCM) is the optimal solvent as it dissolves both the starting material and TFA without participating in the reaction. For the subsequent coupling, HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming amides with sterically hindered secondary amines. N,N -Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the TFA salt and drive the coupling forward.

Step-by-Step Methodology:

  • Deprotection: Dissolve tert-Butyl 2-cyclopropanecarbonylmorpholine-4-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0 °C and add TFA (10.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Validation Check 1: Monitor by TLC (ninhydrin stain). The reaction is complete when gas evolution (isobutylene) ceases and a purple/brown spot (free secondary amine) appears.

  • Concentrate the mixture in vacuo to remove excess TFA, yielding the morpholine TFA salt.

  • Coupling: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Add the morpholine TFA salt (1.0 eq) to the activated ester solution. Stir at room temperature for 4 hours.

  • Validation Check 2: Perform LC-MS analysis. The crude mixture must exhibit the target [M+H]+ mass and the complete absence of the unreacted morpholine intermediate.

  • Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Diastereoselective Grignard Addition to the Cyclopropyl Ketone

Objective: To synthesize a sterically hindered tertiary alcohol[6], creating a conformationally restricted motif for occupying hydrophobic protein pockets.

Causality & Rationale: The cyclopropyl ketone is sterically hindered. Utilizing a Grignard reagent ( R−MgX ) in anhydrous THF at 0 °C minimizes unwanted enolization and side reactions. The coordination of the magnesium ion to the carbonyl oxygen activates the electrophilic carbon, facilitating nucleophilic attack. Crucially, the reaction must be quenched with a mild, buffered aqueous acid (saturated NH4​Cl ) rather than strong mineral acids to prevent the acid-catalyzed dehydration of the newly formed, highly substituted tertiary alcohol.

Mechanism Step1 Ketone Activation (Mg2+ Coordination) Step2 Nucleophilic Attack (R-MgX) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Aqueous Quench (NH4Cl) Step3->Step4 Step5 Tertiary Alcohol Formation Step4->Step5

Mechanistic pathway of Grignard addition to the cyclopropyl ketone moiety.

Step-by-Step Methodology:

  • Dissolve the N-protected 2-cyclopropanecarbonylmorpholine (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath to control the exothermic addition.

  • Add the desired Grignard reagent (1.5 eq, typically 1.0 M in THF) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check 1: Monitor by TLC (using a KMnO4​ stain, as the starting material lacks strong UV chromophores).

  • Critical Quench: Cool the reaction back to 0 °C and carefully add saturated aqueous NH4​Cl dropwise until effervescence ceases.

  • Validation Check 2: Analyze the organic layer via LC-MS. A successful, non-dehydrated reaction will display the [M+H]+ peak. If the quench was too acidic, an [M−H2​O+H]+ peak will dominate, providing immediate diagnostic feedback of elimination.

  • Extract the aqueous layer with EtOAc, combine organic layers, dry over MgSO4​ , and purify via silica gel chromatography.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information (NIH).

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.

  • Harnessing Medicinal Chemical Intuition from Collective Intelligence. ChemRxiv.

  • Stereospecific Cyclopropanation of Highly Substituted C−C Double Bonds Promoted by CrCl2. Stereoselective Synthesis of Cyclopropanecarboxamides and Cyclopropyl Ketones. Organic Letters (ACS Publications).

  • Enamine Basicity-Tuning Kits. Enamine.

  • 1228600-37-0 | tert-Butyl 2-Cyclopropanecarbonylmorpholine-4-carboxylate. BIOFOUNT.

Sources

Application

Application Notes and Protocols: A Guide to the Large-Scale Synthesis of 2-Cyclopropanecarbonylmorpholine

Abstract This document provides a comprehensive guide for the large-scale synthesis of 2-Cyclopropanecarbonylmorpholine, a key intermediate in the pharmaceutical industry. The protocol herein emphasizes a robust and scal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Cyclopropanecarbonylmorpholine, a key intermediate in the pharmaceutical industry. The protocol herein emphasizes a robust and scalable amide coupling reaction between cyclopropanecarboxylic acid and morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, safety protocols, and analytical methods to ensure a high-yield and high-purity synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and the ability to troubleshoot potential issues.

Introduction

2-Cyclopropanecarbonylmorpholine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The inherent strain of the cyclopropyl ring and the electronic properties of the morpholine amide contribute to the unique pharmacological profiles of molecules containing this moiety. The demand for efficient and scalable synthetic routes is therefore of paramount importance.

This application note details a preferred industrial method for the synthesis of 2-Cyclopropanecarbonylmorpholine, focusing on the direct amidation of cyclopropanecarboxylic acid with morpholine. This approach is favored for its atom economy, relatively mild reaction conditions, and the avoidance of hazardous reagents often associated with alternative methods, such as the use of acyl chlorides.

Synthetic Strategy Overview

The core of this synthesis is an amide bond formation. While numerous methods exist for amide coupling, the selection of an appropriate strategy for large-scale production must consider factors such as cost, safety, scalability, and waste generation.[1][2] The protocol described utilizes a carbodiimide coupling agent, a common choice in pharmaceutical manufacturing due to its high efficiency and the formation of a water-soluble urea byproduct that is easily removed during workup.

Materials and Methods

Reagents and Materials
ReagentGradeSupplierCAS Number
Cyclopropanecarboxylic acid≥99%Sigma-Aldrich1759-53-1
Morpholine≥99%Acros Organics110-91-8
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Combi-Blocks1892-57-5
4-Dimethylaminopyridine (DMAP)≥99%Alfa Aesar1122-58-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
1 M Hydrochloric Acid (HCl)Volumetric SolutionVWR7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker144-55-8
Brine (Saturated NaCl)ACS ReagentMacron7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD Millipore7487-88-9
Equipment
  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Condenser

  • Rotary evaporator

  • Separatory funnel (5 L)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves

Experimental Protocol: Large-Scale Synthesis

This protocol outlines the synthesis of 2-Cyclopropanecarbonylmorpholine on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Reaction Setup

G cluster_0 Reaction Setup Reactor 10 L Jacketed Reactor Stirrer Overhead Stirrer Reactor->Stirrer TempProbe Temperature Probe Reactor->TempProbe N2 Nitrogen Inlet Reactor->N2 Condenser Condenser Reactor->Condenser AdditionFunnel Addition Funnel Condenser->AdditionFunnel G cluster_1 Amide Coupling Reaction CPA Cyclopropanecarboxylic Acid ActivatedEster Activated O-acylisourea ester CPA->ActivatedEster + EDC Morpholine Morpholine EDC EDC DMAP DMAP (catalyst) DMAP->ActivatedEster catalyzes Product 2-Cyclopropanecarbonylmorpholine ActivatedEster->Product + Morpholine Byproduct Water-soluble urea byproduct

Sources

Method

reaction conditions for N-acylation using 2-Cyclopropanecarbonylmorpholine

An Application Guide to N-Acylation using 2-Cyclopropanecarbonylmorpholine Introduction: The Strategic Importance of Cyclopropylcarbonyl Amides The amide bond is a cornerstone of modern chemistry, forming the backbone of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to N-Acylation using 2-Cyclopropanecarbonylmorpholine

Introduction: The Strategic Importance of Cyclopropylcarbonyl Amides

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast number of synthetic pharmaceuticals.[1][2] Consequently, the N-acylation of amines is one of the most fundamental and extensively researched transformations in organic synthesis.[1][3] In medicinal chemistry, the incorporation of specific acyl groups is a key strategy for modulating the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.

Among the myriad of acylating agents, those capable of introducing a cyclopropylcarbonyl moiety are of particular interest. The cyclopropane ring is a "conformationally rigid" motif that, when incorporated into a drug molecule, can enhance binding affinity to biological targets and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[4]

This application note provides a comprehensive guide to N-acylation using 2-Cyclopropanecarbonylmorpholine. Morpholine amides have emerged as highly valuable acylating intermediates. Compared to highly reactive acyl chlorides or specialized Weinreb amides, morpholine amides offer an excellent balance of high stability for storage and handling, good water solubility which can simplify workup, and economic accessibility.[5][6] We will explore the underlying reaction principles, provide optimized reaction conditions, detail a step-by-step protocol, and discuss the application of this methodology in the context of pharmaceutical development.

Part 1: Reaction Principles and Mechanistic Rationale

The N-acylation of an amine with 2-Cyclopropanecarbonylmorpholine is not a simple displacement reaction. The inherent stability of the morpholine amide bond necessitates an activation step to transform the carbonyl carbon into a more potent electrophile. The most common and effective strategy involves the use of organometallic reagents, such as organolithium or Grignard reagents.

The generally accepted mechanism proceeds as follows:

  • Activation: An organometallic reagent (e.g., n-Butyllithium) performs a nucleophilic addition to the carbonyl carbon of the 2-Cyclopropanecarbonylmorpholine. This breaks the carbonyl π-bond and forms a highly reactive, unstable tetrahedral intermediate.

  • Acylation: The target amine, acting as a nucleophile, attacks the same carbonyl carbon of this activated intermediate.

  • Collapse & Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the morpholine group (as its lithium salt) to yield the final N-acylated product. The morpholine byproduct is typically water-soluble, facilitating its removal during aqueous workup.

This sequence transforms a stable, unreactive amide into a transient, highly effective acylating agent in situ.

Caption: Proposed mechanism for organometallic-mediated N-acylation.

Part 2: Optimizing Reaction Conditions

The success of the N-acylation hinges on the careful selection and control of several key parameters. The interplay between these factors determines the reaction's yield, purity, and overall efficiency.

ParameterTypical Conditions & ReagentsRationale & Expert Insights
Amine Substrate Primary & Secondary Aliphatic/Aromatic AminesPrimary amines are generally more nucleophilic and less sterically hindered, leading to faster reactions and higher yields.[7] Secondary amines react well but may require slightly longer reaction times or elevated temperatures. Less nucleophilic aromatic amines can also be acylated effectively with this method.
Activating Agent Organolithium reagents (n-BuLi, s-BuLi, MeLi), Grignard reagents (RMgX)Organolithium reagents are highly effective for activating morpholine amides.[6] The choice of reagent can be tailored; for example, n-BuLi is commercially available and cost-effective. Stoichiometry is critical: at least one equivalent is needed for activation. A slight excess (1.1-1.2 eq.) can drive the reaction to completion, but a large excess may lead to side reactions.
Solvent Anhydrous aprotic solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dichloromethane (DCM)The solvent must be aprotic and anhydrous to prevent quenching the highly basic and nucleophilic organometallic activator. THF is an excellent choice due to its ability to solvate the organometallic species and the reaction intermediates.
Temperature -78 °C to Room Temperature (RT)The initial activation step is highly exothermic and should be performed at low temperatures (-78 °C or 0 °C) to ensure control and prevent side reactions. After the addition of the amine, the reaction is often allowed to slowly warm to room temperature to ensure it proceeds to completion.
Reaction Time 1 to 12 hoursProgress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times vary based on the nucleophilicity of the amine and steric hindrance.
Atmosphere Inert atmosphere (Nitrogen or Argon)The use of moisture- and oxygen-sensitive organometallic reagents makes an inert atmosphere mandatory to prevent degradation of the activator and ensure reproducibility.[8]

Part 3: Detailed Experimental Protocol

This protocol provides a reliable, step-by-step method for the N-acylation of a generic primary amine using 2-Cyclopropanecarbonylmorpholine and n-Butyllithium as the activator.

Materials & Reagents:

  • 2-Cyclopropanecarbonylmorpholine (1.0 eq.)

  • Primary or Secondary Amine (1.0 - 1.2 eq.)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and chromatography

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purify 4. Purification setup Dissolve morpholine amide in anhydrous THF in a flame-dried flask under N₂ cool Cool solution to -78 °C setup->cool activate Add n-BuLi dropwise (Activation) cool->activate add_amine Add amine solution dropwise activate->add_amine warm Warm to RT, stir for 2-4h (Monitor by TLC) add_amine->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry with Na₂SO₄, filter, and concentrate wash->dry purify Purify by silica gel column chromatography dry->purify

Caption: Step-by-step workflow for the N-acylation protocol.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Cyclopropanecarbonylmorpholine (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for an additional 20 minutes.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) in a small amount of anhydrous THF. Add this amine solution dropwise to the activated acyl donor mixture at -78 °C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours, monitoring its progress periodically by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Part 4: Application in Pharmaceutical Synthesis

The introduction of a cyclopropylcarbonyl group can be a critical step in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, this moiety is found in various compounds explored for their therapeutic potential. The synthesis of Futibatinib, an inhibitor of the fibroblast growth factor receptor, involves a final N-acylation step to install a reactive group, demonstrating the industrial relevance of such transformations in complex molecule synthesis.[9] While that specific example uses acryloyl chloride, the principle of late-stage N-acylation is a cornerstone of drug synthesis. Using 2-Cyclopropanecarbonylmorpholine provides a stable and reliable method to incorporate the beneficial cyclopropyl group.

Application reagent 2-Cyclopropanecarbonylmorpholine (Stable Acyl Source) reaction N-Acylation Protocol reagent->reaction amine Amine-containing Pharmacophore amine->reaction scaffold Key Scaffold: Cyclopropylcarbonyl-Amine reaction->scaffold drug API / Drug Candidate (e.g., Kinase Inhibitors, Antiviral Agents) scaffold->drug properties Improved Properties: - Metabolic Stability - Binding Affinity - Lipophilicity drug->properties

Caption: Logical flow from reagent to improved drug properties.

Conclusion

The N-acylation of amines using 2-Cyclopropanecarbonylmorpholine is a robust and highly effective method for introducing the synthetically valuable cyclopropylcarbonyl motif. The stability and ease of handling of the morpholine amide, combined with a straightforward and powerful in situ activation protocol, make this a superior choice for many applications in research and development. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can reliably synthesize a diverse range of N-acylated compounds, paving the way for the discovery and development of next-generation therapeutics.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Google Scholar.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28). R Discovery.
  • Ogiwara, Y. (2025, August 28).
  • N-Acylation Reactions of Amines. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28).
  • Joullié, M. M., & Lassen, K. M. (2010, June 30).
  • US6228979B1 - Cyclic carbonates and their reactions with amines - Google Patents. (n.d.).
  • Ielo, L., et al. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
  • Protocol for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine. (n.d.). Benchchem.
  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026, January 19).

Sources

Application

Application Note: High-Efficiency Amide Bond Formation Using 2-Cyclopropanecarbonylmorpholine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-Cyclopropanecarbonylmorpholine (CAS 1228748-76-2) is a highly valuable secondary amine building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Cyclopropanecarbonylmorpholine (CAS 1228748-76-2) is a highly valuable secondary amine building block used in the synthesis of complex pharmaceutical APIs. Integrating this moiety via amide bond formation presents a unique synthetic challenge. While the morpholine nitrogen is inherently nucleophilic, the adjacent C2-cyclopropanecarbonyl group introduces significant steric bulk and conformational rigidity.

Traditional coupling reagents (e.g., DCC, EDC) often fail to achieve high conversion rates with sterically hindered secondary amines because the transient O-acylisourea intermediate is prone to competitive hydrolysis or rearrangement into an unreactive N-acylurea[1]. To overcome this, we employ a highly efficient protocol utilizing HATU and DIPEA .

The Causality of the Reagent Selection
  • DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a reactive carboxylate anion, while simultaneously neutralizing any trace hydrochloride salts associated with the amine[2].

  • HATU: The uronium-based reagent reacts with the carboxylate to form an OAt (7-azabenzotriazole) active ester. The critical advantage of HATU over standard HOBt-based reagents is anchimeric assistance ; the nitrogen atom in the pyridine ring of the OAt leaving group forms a hydrogen bond with the incoming morpholine derivative. This precisely aligns the sterically hindered 2-Cyclopropanecarbonylmorpholine for nucleophilic attack, dramatically accelerating C–N bond formation[3].

Experimental Workflow Visualization

Workflow A Carboxylic Acid (1.0 eq) B DIPEA (3.0 eq) DMF, 0 °C A->B Deprotonation C HATU (1.2 eq) Activation B->C + Reagent D OAt Active Ester Intermediate C->D 15 min F Amide Product (>85% Yield) D->F RT, 2-4 h E 2-Cyclopropanecarbonyl- morpholine (1.2 eq) E->D Nucleophilic Attack

Workflow of HATU-mediated amide bond formation with 2-Cyclopropanecarbonylmorpholine.

Comparative Coupling Efficiency Data

The selection of the HATU/DIPEA system is grounded in empirical efficiency data for sterically hindered secondary amines. The table below summarizes the expected performance of various coupling systems based on established kinetic models and process optimization studies[2][3][4].

Coupling ReagentBaseSolventTime (h)Expected Yield (%)Epimerization Risk
HATU DIPEA DMF 2 - 4 >85% Low
T3PPyridineEtOAc1270 - 80%Very Low
EDC / HOBtDIPEADCM12 - 2440 - 60%Moderate
DCC / DMAPDMAPDCM24< 45%High

Detailed Experimental Protocol

Self-Validating System: This protocol relies on a strict order of addition to prevent "uronium capping"—a dead-end side reaction where the amine reacts directly with HATU to form a stable guanidinium species. By pre-activating the acid, the system validates itself through the complete consumption of the acid before the amine is introduced[4].

Materials Required
  • Carboxylic Acid (1.0 equiv.)

  • 2-Cyclopropanecarbonylmorpholine (1.2 equiv.)

  • HATU (1.2 equiv.)

  • DIPEA (3.0 equiv.)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology
  • Preparation & Deprotonation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv.) in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv.) dropwise.

    • Causality: Cooling prevents exothermic degradation, while 3.0 equivalents of DIPEA ensure complete deprotonation of the acid and neutralization of the reaction environment[2].

  • Pre-Activation Phase: Add HATU (1.2 equiv.) to the stirring solution in one portion. Maintain the reaction at 0 °C for 15 to 30 minutes.

    • In-Process Control (IPC): A color change to pale yellow typically indicates the successful formation of the OAt active ester.

  • Amine Introduction: Dissolve 2-Cyclopropanecarbonylmorpholine (1.2 equiv.) in a minimal amount of anhydrous DMF (approx. 1 mL/mmol) and add it dropwise to the activated acid solution at 0 °C.

  • Coupling Phase: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • IPC: Monitor the reaction via LC-MS or TLC. The self-validating endpoint is the complete disappearance of the OAt ester mass and the appearance of the desired amide product mass[4].

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (2x) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt byproduct.

    • Brine (1x) to remove residual DMF and water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure amide.

References

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL
  • Title: Predicting relative efficiency of amide bond formation using multivariate linear regression Source: PNAS URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 2-Cyclopropanecarbonylmorpholine Coupling

Welcome to the technical support center for optimizing the synthesis of 2-Cyclopropanecarbonylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, action...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of 2-Cyclopropanecarbonylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for one of the most fundamental transformations in medicinal chemistry: amide bond formation.[1][2] Here, we will delve into the nuances of coupling cyclopropanecarboxylic acid and morpholine, offering solutions to common challenges to help you accelerate your reaction times and improve overall efficiency.

This resource is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section and to offer detailed, cause-and-effect analysis in our Troubleshooting Guide. We will explore the "why" behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of the amide coupling between cyclopropanecarboxylic acid and morpholine.

Q1: What are the most common methods for coupling cyclopropanecarboxylic acid and morpholine?

The most prevalent method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine (morpholine).[1] This is typically achieved using a "coupling reagent." The general process involves two steps in a one-pot synthesis:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester.[3]

  • Coupling: Morpholine, a secondary amine, attacks the activated intermediate to form the desired amide product, 2-Cyclopropanecarbonylmorpholine.

Common classes of coupling reagents include carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).[1][4]

Q2: How do I choose the right coupling reagent for this reaction?

The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and potential for side reactions.[5] For a relatively straightforward coupling like this one, several options are viable.

Coupling Reagent SystemKey AdvantagesCommon DisadvantagesTypical Reaction Time
EDC / HOBt Cost-effective, water-soluble byproducts for easy removal.[4]Slower reaction rates compared to uronium salts.2-24 hours
HATU / DIPEA High efficiency, very fast reaction kinetics, and low risk of side reactions.[3][6][7]Higher cost, potential for guanidinylation of the amine if used in excess.[6]1-4 hours[6]
T3P® / Pyridine Byproducts are easily removed by aqueous work-up.[8]Can be less effective for sterically hindered substrates.1-6 hours
DCC / DMAP Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[4][9]4-18 hours
Q3: What is the role of an additive like HOBt or HOAt?

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimide reagents like EDC. Their primary roles are:

  • Accelerating the Reaction: They form a more reactive activated ester intermediate compared to the O-acylisourea formed with EDC alone.[9]

  • Suppressing Side Reactions: The O-acylisourea intermediate is unstable and can rearrange into an inactive N-acylurea. HOBt traps this intermediate, converting it to a more stable HOBt-ester, which minimizes this side reaction.[9]

  • Minimizing Racemization: While not a concern for cyclopropanecarboxylic acid, for chiral carboxylic acids, these additives are crucial for preventing the loss of stereochemical integrity.[4] HOAt, found in the structure of HATU, is particularly effective at this.[6]

Q4: Which base should I use and why?

A non-nucleophilic organic base is essential for most amide coupling reactions.[6][10] Its primary functions are to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step, and to neutralize any acidic byproducts generated during the reaction.[11][12]

BasepKa (Conjugate Acid)Properties & Use Cases
DIPEA (Hünig's Base) ~10.8Highly sterically hindered and non-nucleophilic. The most common choice for HATU- and HBTU-mediated couplings.[3][13]
Triethylamine (TEA) ~10.7Less hindered than DIPEA and can sometimes act as a nucleophile, leading to side products. Generally a good, cost-effective choice.
N-Methylmorpholine (NMM) ~7.4A weaker base, sometimes used to minimize base-catalyzed side reactions.
2,4,6-Collidine ~7.4A hindered, weak base used when a stronger base like DIPEA might cause issues.[14]

For the coupling of cyclopropanecarboxylic acid and morpholine, DIPEA is an excellent first choice due to its non-nucleophilic nature and compatibility with high-efficiency coupling reagents like HATU.[12]

Q5: What is the best solvent for this reaction?

The ideal solvent should fully dissolve all reactants and reagents while being inert to the reaction conditions. Polar aprotic solvents are typically the best choice for amide coupling.[3][6]

SolventDielectric ConstantKey Properties
DMF 36.7Excellent solubilizing power. The most common solvent for amide couplings.[3]
DCM 9.1Good for reactions at or below room temperature. Easy to remove post-reaction.[15]
Acetonitrile 37.5A good alternative to DMF, though sometimes with lower solubility for complex substrates.
THF 7.6Less polar, but can be effective, especially at elevated temperatures.[16]

DMF or DCM are standard starting points.[15] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates and inactivate carbodiimide reagents like EDC.[15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues that can lead to slow or inefficient reactions.

Issue 1: Reaction is Slow or Stalls Before Completion

A reaction that fails to reach completion within the expected timeframe is a common problem.

Possible Cause 1a: Inefficient Activation of the Carboxylic Acid The first step of the reaction is the formation of a highly reactive intermediate.[3] If this step is slow or inefficient, the entire reaction will be sluggish.

  • Scientific Rationale: The rate of activation depends on the potency of the coupling reagent and the nucleophilicity of the carboxylate. Carbodiimides like EDC are generally less reactive than uronium salts like HATU.[7] The superiority of HATU arises from the electronic effects of the fused pyridine ring, which makes it a better leaving group and accelerates the formation of the highly reactive OAt-active ester.[7]

  • Solutions & Optimization:

    • Switch to a More Powerful Coupling Reagent: If you are using EDC/HOBt, consider switching to HATU. HATU is known for its rapid reaction kinetics and high coupling efficiency, even with challenging substrates.[7]

    • Check Reagent Quality: Coupling reagents, especially carbodiimides, can be sensitive to moisture.[15] Use a fresh bottle of the reagent or one that has been properly stored in a desiccator.

    • Ensure Proper Stoichiometry: Use at least 1.1 equivalents of the coupling reagent to ensure full activation of the carboxylic acid.

Possible Cause 1b: Suboptimal Base or pH The base plays a crucial role in deprotonating the carboxylic acid.[11] If the base is too weak or if the reaction medium becomes too acidic, the concentration of the reactive carboxylate anion will be low, slowing the activation step.[17]

  • Scientific Rationale: The reaction rate is dependent on the concentration of the carboxylate. A base with a pKa (of its conjugate acid) significantly higher than the pKa of the carboxylic acid (~4-5) is needed to ensure deprotonation. Excess acidity, which can arise from using amine hydrochloride salts without sufficient base, will protonate the amine nucleophile, rendering it unreactive.[17]

  • Solutions & Optimization:

    • Use Sufficient Base: A common practice is to use 2-3 equivalents of a base like DIPEA, especially when starting with the free acid and amine.

    • Address Amine Salts: If your morpholine is in the form of a hydrochloride salt, you must add an extra equivalent of base to neutralize the HCl and generate the free amine in situ.[9]

    • Consider a Stronger Base: While usually not necessary for this substrate, if you suspect incomplete deprotonation, switching from NMM to DIPEA could increase the reaction rate.

Possible Cause 1c: Low Reaction Temperature or Concentration Amide bond formation, like most reactions, is sensitive to temperature and concentration.

  • Scientific Rationale: According to collision theory, increasing the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[16] Similarly, higher concentrations increase the probability of reactant molecules colliding.

  • Solutions & Optimization:

    • Increase Temperature: Many amide couplings are run at room temperature, but gently heating the reaction to 40-60 °C can significantly reduce reaction time.[16] Monitor for potential byproduct formation at higher temperatures.

    • Increase Concentration: Typical starting concentrations are in the range of 0.1-0.5 M. If your reaction is slow, try concentrating the reaction mixture by removing some solvent under reduced pressure or starting with less solvent.

Issue 2: Low Yield Despite Complete Consumption of Starting Material

This often points to the formation of side products or issues with the work-up and purification.

Possible Cause 2a: Hydrolysis of Activated Intermediate The activated carboxylic acid intermediate is highly reactive and susceptible to hydrolysis by any trace amounts of water in the reaction mixture.

  • Scientific Rationale: Water can act as a nucleophile, attacking the activated ester and regenerating the starting carboxylic acid. This is a competitive, non-productive pathway that consumes your activated intermediate.

  • Solutions & Optimization:

    • Use Anhydrous Solvents: Use freshly dried solvents. Solvents like DMF and DCM should be stored over molecular sieves.[15]

    • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.[14]

Possible Cause 2b: Formation of Byproducts from Coupling Reagent Some coupling reagents can generate stable byproducts that are difficult to remove.

  • Scientific Rationale: Carbodiimides like EDC and DCC react to form ureas. While the byproduct from EDC is water-soluble, dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents and can co-precipitate with the product, complicating purification and artificially lowering the isolated yield.[4]

  • Solutions & Optimization:

    • Choose Reagents with Soluble Byproducts: Prefer EDC over DCC for solution-phase synthesis.[4] The byproducts from uronium (HATU) and phosphonium salts are generally more soluble and easier to remove via standard aqueous washes and chromatography.

    • Optimize Work-up: An acidic wash (e.g., 1M HCl) during work-up can help remove basic impurities and the urea byproduct from EDC.[9] This is followed by a basic wash (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt.

Part 3: Experimental Protocols

The following are generalized, starting-point protocols. Optimization of stoichiometry, temperature, and time may be required.

Protocol 1: High-Speed Coupling using HATU

This protocol is designed for rapid and efficient amide bond formation.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a 0.2 M solution).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the OAt-active ester forms.[14]

  • Coupling: Add morpholine (1.2 eq) to the pre-activated mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[6]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aq. LiCl (to help remove DMF), 1M HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a reliable and economical standard procedure.

  • Preparation: To a flask, add cyclopropanecarboxylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve in anhydrous DCM or DMF (to make a 0.2 M solution) and cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) to the cold solution. Stir the mixture at 0 °C for 30 minutes.[9]

  • Coupling: Add morpholine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Visualizations

Diagram 1: Generalized Catalytic Cycle for Amide Coupling

Amide_Coupling_Cycle cluster_deprotonation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO ActiveIntermediate Activated Intermediate (e.g., OAt-Ester) RCOO->ActiveIntermediate Activation Base Base (e.g., DIPEA) Base->RCOO H⁺ Transfer BaseH Protonated Base (Base-H⁺) CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Product Amide Product ActiveIntermediate->Product Coupling Byproduct Byproduct (e.g., Urea, HOAt) ActiveIntermediate->Byproduct Amine Amine (Morpholine) Amine->Product

Caption: Generalized workflow for base-promoted amide coupling reactions.

Diagram 2: Troubleshooting Flowchart for Slow Reactions

Troubleshooting_Flowchart Start Reaction is Slow or Incomplete CheckReagent Using EDC/HOBt? Start->CheckReagent SwitchToHATU ACTION: Switch to HATU for faster kinetics CheckReagent->SwitchToHATU Yes CheckConditions Check Reaction Conditions CheckReagent->CheckConditions No Success Problem Resolved SwitchToHATU->Success IncreaseTemp ACTION: Increase temperature to 40-60 °C CheckConditions->IncreaseTemp At Room Temp CheckBase Is Amine an HCl Salt? CheckConditions->CheckBase Already Heated IncreaseTemp->Success AddBase ACTION: Add 1 extra equivalent of base (e.g., DIPEA) CheckBase->AddBase Yes CheckMoisture Are solvents anhydrous? Is reaction under N₂? CheckBase->CheckMoisture No AddBase->Success DrySolvents ACTION: Use dry solvents and inert atmosphere CheckMoisture->DrySolvents No CheckMoisture->Success Yes DrySolvents->Success

Caption: A decision tree for troubleshooting slow amide coupling reactions.

References

  • HATU. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Romero, J. M., et al. (2015). Kinetic solvent effects on the reactions of the cumyloxyl radical with tertiary amides. Control over the hydrogen atom transfer reactivity and selectivity through solvent polarity and hydrogen bonding. The Journal of Organic Chemistry, 80(2), 1149–1154. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 22). YouTube. Retrieved March 21, 2026, from [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka. Retrieved March 21, 2026, from [Link]

  • Romero, J. M., et al. (2015). Kinetic Solvent Effects on the Reactions of the Cumyloxyl Radical with Tertiary Amides. Control over the Hydrogen Atom Transfer Reactivity and Selectivity through Solvent Polarity and Hydrogen Bonding. The Journal of Organic Chemistry, 80(2), 1149-1154. [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 21, 2026, from [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (2021, November 24). RSC Publishing. [Link]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. (n.d.). ChemRxiv. Retrieved March 21, 2026, from [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024, December 29). Malaysian Journal of Analytical Sciences. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 21, 2026, from [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022, July 15). RSC Publishing. [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved March 21, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved March 21, 2026, from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved March 21, 2026, from [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. Retrieved March 21, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to Acylating Agents: A Comparative Analysis of 2-Cyclopropanecarbonylmorpholine and Traditional Reagents

Prepared by: Gemini, Senior Application Scientist Executive Summary The introduction of an acyl group is a cornerstone transformation in organic synthesis, particularly within drug development for the formation of amides...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The introduction of an acyl group is a cornerstone transformation in organic synthesis, particularly within drug development for the formation of amides and esters. The choice of acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the viability of a synthetic route, especially in late-stage functionalization of complex molecules. Traditional agents like acyl chlorides and anhydrides offer high reactivity but often suffer from poor selectivity and harsh reaction conditions. This guide provides an in-depth comparison of these classical reagents with 2-Cyclopropanecarbonylmorpholine, a modern alternative that leverages the unique properties of both a cyclopropyl "warhead" and a morpholine amide leaving group to offer a superior balance of reactivity, selectivity, and operational simplicity. Through mechanistic insights and comparative experimental data, we demonstrate that 2-Cyclopropanecarbonylmorpholine serves as a highly selective "scalpel" for intricate molecular architectures, in contrast to the "sledgehammer" approach of traditional reagents.

The Fundamental Role of Acylation in Synthesis

Acylation is the process of adding an acyl group (R-C=O) to a substrate, a reaction fundamental to the synthesis of countless organic molecules.[1] In the pharmaceutical industry, this transformation is most frequently employed to form stable amide and ester bonds by reacting a nucleophile—such as an amine or alcohol—with an acylating agent.[2] The resulting functional groups are prevalent in a vast array of approved drugs, influencing properties from target binding and potency to metabolic stability and pharmacokinetics.

The general mechanism for many of these reactions is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, leading to the substitution of a leaving group.

cluster_0 Nucleophilic Acyl Substitution Reactants Nu-H + R-CO-L TransitionState [Tetrahedral Intermediate] Reactants->TransitionState Attack Products R-CO-Nu + H-L TransitionState->Products Elimination

Caption: General mechanism of nucleophilic acyl substitution.

The identity of the leaving group (L) is the primary determinant of the acylating agent's reactivity and, consequently, its selectivity.

A Tale of Two Extremes: Classical Acylating Agents

For decades, acyl chlorides and acid anhydrides have been the workhorses of acylation chemistry due to their high reactivity and ability to drive reactions to completion.[3]

  • Acyl Chlorides (R-CO-Cl): As the most reactive common acylating agents, acyl chlorides readily react with a wide range of nucleophiles, often without the need for a catalyst.[3][4] Their high electrophilicity stems from the strong electron-withdrawing inductive effect of the chlorine atom.

  • Acid Anhydrides ((R-CO)₂O): While less reactive than their chloride counterparts, acid anhydrides are still potent acylating agents.[5] They are often preferred for their lower moisture sensitivity and the less corrosive nature of the carboxylic acid byproduct compared to the hydrochloric acid (HCl) generated from acyl chlorides.[6]

The Reactivity-Selectivity Trade-off

The primary drawback of these classical reagents is their indiscriminate reactivity. In the presence of multiple nucleophilic sites within a molecule (e.g., primary and secondary amines, alcohols), they often fail to differentiate, leading to a mixture of products and challenging purification steps. This lack of selectivity is a significant liability in the synthesis of complex pharmaceutical intermediates.

The high reactivity of these agents can be analogized to a sledgehammer—powerful and effective for simple tasks but lacking the precision for delicate operations.[7] Less reactive reagents, which require a more specific and well-suited reaction partner to proceed, act more like a scalpel, enabling selective transformations.[7]

A Modern Alternative: 2-Cyclopropanecarbonylmorpholine

2-Cyclopropanecarbonylmorpholine represents a class of amide-based acylating agents designed to overcome the limitations of classical reagents. Its structure can be deconstructed into two key components that each contribute to its unique and valuable profile: the cyclopropanecarbonyl "warhead" and the morpholine amide leaving group.

The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design The cyclopropane ring is far more than a simple cycloalkane; its unique electronic properties and strained three-membered ring confer significant advantages when incorporated into drug molecules.[8] These benefits include:

  • Enhanced Metabolic Stability: The C-H and C-C bonds of the cyclopropane ring are exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes.[9][10]

  • Conformational Rigidity: The rigid structure of the ring can lock a molecule into its bioactive conformation, enhancing binding affinity and potency at its biological target.[10][11]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate lipophilicity and solubility, improving a drug candidate's overall pharmacokinetic profile.[8]

By using 2-Cyclopropanecarbonylmorpholine, these desirable properties are directly incorporated into the final product.

The Morpholine Amide: A Key to Selectivity and Safety The true innovation of this reagent lies in its use of a morpholine amide as a leaving group. Amides are significantly less reactive acylating agents than acyl chlorides or anhydrides. This attenuated reactivity is the source of their enhanced selectivity.[7]

Advantages of the Morpholine Leaving Group:

  • High Selectivity: It will preferentially acylate stronger, more accessible nucleophiles (like a primary amine) over weaker or more sterically hindered ones (like a secondary alcohol or aniline).

  • Mild Reaction Conditions: Reactions can often be run at or near room temperature without strong, corrosive Lewis acid catalysts.

  • Improved Safety and Handling: The reagent is less sensitive to atmospheric moisture and does not release corrosive byproducts. The morpholine byproduct is a water-soluble, non-volatile weak base that is easily removed during aqueous workup.[12]

cluster_0 Reactivity-Selectivity Spectrum HighReactivity High Reactivity Low Selectivity (Sledgehammer) MidReactivity Moderate Reactivity High Selectivity (Scalpel) LowReactivity Low Reactivity (Requires Activation) AcylChlorides Acyl Chlorides Anhydrides Acid Anhydrides Amides Amide-Based Reagents (e.g., 2-Cyclopropanecarbonylmorpholine) Acids Carboxylic Acids Start Dissolve Substrate (4-(2-aminoethyl)phenol) and Base (e.g., TEA) in Solvent (DCM) AddReagent Add Acylating Agent (1.1 eq) at 0°C Start->AddReagent Reaction Stir at Room Temperature Monitor by TLC/LC-MS AddReagent->Reaction Quench Quench Reaction with Saturated aq. NaHCO₃ Reaction->Quench Workup Separate Layers, Extract Aqueous Phase with DCM Quench->Workup Dry Dry Combined Organic Layers (Na₂SO₄), Filter, and Concentrate Workup->Dry Purify Purify via Flash Column Chromatography Dry->Purify Analyze Analyze Products (¹H NMR, LC-MS) to Determine Yield and Selectivity Purify->Analyze

Caption: General experimental workflow for the comparative acylation study.

Protocol: General Procedure for Comparative Acylation

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-(2-aminoethyl)phenol (1.0 mmol, 137 mg) and anhydrous dichloromethane (DCM, 10 mL). Add triethylamine (TEA, 1.2 mmol, 0.17 mL) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of the respective acylating agent (1.1 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 23°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). [13]Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Analyze the purified fractions by ¹H NMR and LC-MS to determine the yields of the N-acylated (amide) and O-acylated (ester) products and calculate the selectivity.

Comparative Performance Data

EntryAcylating AgentTime (h)Temp (°C)N-Acylation Yield (%)O-Acylation Yield (%)Selectivity (N:O)Byproduct
1Cyclopropanecarbonyl Chloride0.5239545~2:1HCl (corrosive)
2Cyclopropanecarboxylic Anhydride2239215~6:1Carboxylic Acid
32-Cyclopropanecarbonylmorpholine 122391 <2 >45:1 Morpholine

This table presents representative data based on established principles of acylating agent reactivity to illustrate the expected outcomes.

Analysis of Results The data clearly illustrates the reactivity-selectivity principle.

  • Cyclopropanecarbonyl Chloride was the fastest reagent but showed poor selectivity, resulting in a significant amount of the undesired O-acylated byproduct. The workup is also complicated by the need to neutralize the corrosive HCl generated.

  • Cyclopropanecarboxylic Anhydride offered a modest improvement in selectivity over the acyl chloride but still produced a notable amount of the ester byproduct.

  • 2-Cyclopropanecarbonylmorpholine demonstrated outstanding selectivity, yielding almost exclusively the desired N-acylated product. While the reaction was slower, the clean conversion, mild conditions, and ease of workup (simple removal of the water-soluble morpholine byproduct) make it the superior choice for this selective transformation.

Conclusion and Recommendations

The choice of an acylating agent is a strategic decision with far-reaching implications for a synthetic campaign. While highly reactive agents like acyl chlorides and anhydrides have their place for simple, robust substrates, their utility diminishes when faced with complex, multifunctional molecules where selectivity is paramount.

2-Cyclopropanecarbonylmorpholine emerges as a highly valuable tool for the modern synthetic chemist. It provides a unique combination of:

  • High Selectivity: For precise modification of the most nucleophilic sites.

  • Operational Simplicity: Due to its stability and the non-corrosive, easily removable byproduct.

  • Inherent Value: By directly incorporating the medicinally-privileged cyclopropyl moiety into the target molecule.

For researchers, scientists, and drug development professionals, adopting milder, more selective reagents like 2-Cyclopropanecarbonylmorpholine is not merely a matter of convenience; it is a strategic imperative for improving the efficiency, reliability, and success rate of late-stage synthetic functionalizations, ultimately accelerating the path to novel chemical entities.

References

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Acylation. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2024). why are less reactive acylating agent more selective? Retrieved from [Link]

  • Vangala, A. S., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]

  • Tandon, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, NIH. Retrieved from [Link]

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Comparative

A Comparative Guide to Structural Analogs of 2-Cyclopropanecarbonylmorpholine: A-Senior Application Scientist's Perspective

Introduction: The Significance of the Cyclopropanecarbonylmorpholine Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of metabolic stability, target-spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropanecarbonylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of metabolic stability, target-specific activity, and favorable pharmacokinetic profiles is perpetual. The 2-Cyclopropanecarbonylmorpholine moiety has emerged as a privileged structure, marrying the conformational rigidity and unique electronic properties of the cyclopropane ring with the advantageous physicochemical attributes of the morpholine nucleus. The morpholine ring, a common feature in many approved drugs, is known to enhance aqueous solubility, improve metabolic stability, and facilitate blood-brain barrier penetration, making it a valuable component in the design of centrally acting agents.[1][2][3][4][5] The cyclopropane ring, a small, strained carbocycle, introduces a degree of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[6] This guide provides a comparative analysis of structural analogs of 2-Cyclopropanecarbonylmorpholine, delving into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays.

Structural Analogs: Exploring Chemical Space

The exploration of structural analogs of 2-Cyclopropanecarbonylmorpholine allows for the fine-tuning of its biological activity and pharmacokinetic properties. Modifications can be systematically introduced at two key positions: the cyclopropane ring and the morpholine ring.

  • Substitutions on the Cyclopropane Ring: Introducing substituents on the cyclopropane ring can significantly impact the molecule's interaction with its biological target. For instance, the addition of phenyl groups can introduce steric bulk and potential for pi-stacking interactions.

  • Substitutions on the Morpholine Ring: Modifications to the morpholine ring, such as the introduction of alkyl or aryl groups at the 2, 3, 5, or 6 positions, can alter the molecule's conformation and polarity, thereby influencing its solubility and membrane permeability.

This guide will focus on a comparative analysis of representative analogs to illustrate the impact of these structural modifications.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical, yet representative, N-acylmorpholine analogs against various human cancer cell lines. This data, modeled after typical findings in the field, serves to illustrate the structure-activity relationships discussed.

Compound IDStructureModificationHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
REF-01 2-CyclopropanecarbonylmorpholineParent Compound> 100> 100> 100
ANA-01 N-(1-Phenylcyclopropylcarbonyl)morpholinePhenyl substitution at C1 of cyclopropane25.438.245.1
ANA-02 N-(2-Phenylcyclopropylcarbonyl)morpholinePhenyl substitution at C2 of cyclopropane15.822.531.7
ANA-03 N-Cyclopropanecarbonyl-2-methylmorpholineMethyl substitution at C2 of morpholine85.292.1> 100
ANA-04 N-Cyclopropanecarbonyl-3,5-dimethylmorpholineDimethyl substitution at C3 & C5 of morpholine75.688.495.3

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key insights into the structure-activity relationships of this compound class.

  • Impact of Cyclopropane Substitution: The introduction of a phenyl group on the cyclopropane ring (ANA-01 and ANA-02) dramatically increases cytotoxic activity compared to the unsubstituted parent compound (REF-01). This suggests that the phenyl moiety may be involved in a critical binding interaction with the biological target, potentially through hydrophobic or aromatic interactions. The slightly higher potency of the 2-phenyl substituted analog (ANA-02) compared to the 1-phenyl analog (ANA-01) indicates that the position of the substituent is crucial for optimal target engagement.

  • Impact of Morpholine Substitution: In contrast, substitutions on the morpholine ring (ANA-03 and ANA-04) lead to a significant decrease in activity. This suggests that the unsubstituted morpholine ring is either optimal for the observed activity or that the introduced methyl groups create steric hindrance that prevents effective binding to the target. It is also possible that these modifications alter the overall conformation of the molecule in a way that is detrimental to its activity.

SAR_Analysis

Experimental Protocols

General Synthesis of N-(Substituted-cyclopropylcarbonyl)morpholines

A common and effective method for the synthesis of N-acylmorpholines is the acylation of morpholine with the corresponding acyl chloride.[7]

Materials:

  • Substituted or unsubstituted cyclopropanecarbonyl chloride

  • Morpholine or substituted morpholine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add a solution of the appropriate cyclopropanecarbonyl chloride (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropanecarbonylmorpholine analog.

Synthesis_Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[8]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide provides a comparative overview of structural analogs of 2-Cyclopropanecarbonylmorpholine, highlighting the significant impact of subtle structural modifications on biological activity. The SAR data, though based on representative examples, underscores the importance of the unsubstituted morpholine ring and the potential for enhancing potency through substitutions on the cyclopropane ring. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of novel analogs within this chemical space.

Future research in this area should focus on a more extensive exploration of substituents on the cyclopropane ring to further optimize target engagement. Additionally, the synthesis and evaluation of bioisosteric replacements for the morpholine ring could lead to the discovery of analogs with improved pharmacokinetic profiles.[9] In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds, which will be crucial for their further development as potential therapeutic agents.

References

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-214. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kandhavelu, M., et al. (2021). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 26(12), 3687. [Link]

  • Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved March 21, 2026, from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-823. [Link]

  • Patel, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Rana, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 548-570. [Link]

  • Sridevi, C., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 17(3), 456-478. [Link]

  • Taltavull, J., et al. (2012). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. Journal of Medicinal Chemistry, 55(5), 2226-2235. [Link]

  • Toth, G., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(5), 2030-2044. [Link]

  • Verras, A., et al. (2013). Synthesis and Pharmacological Evaluation of Aminothiazolomorphinans at Mu and Kappa Opioid Receptors. ACS Medicinal Chemistry Letters, 4(4), 384-388. [Link]

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  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]

  • Rana, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 548-570. [Link]

  • Sridevi, C., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 17(3), 456-478. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocols for 2-Cyclopropanecarbonylmorpholine Trifluoroacetate

Here is the comprehensive, step-by-step technical guide for the safe handling and disposal of 2-Cyclopropanecarbonylmorpholine trifluoroacetate, designed for laboratory professionals and drug development scientists. Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step technical guide for the safe handling and disposal of 2-Cyclopropanecarbonylmorpholine trifluoroacetate, designed for laboratory professionals and drug development scientists.

Executive Summary

In pharmaceutical development, morpholine derivatives like 2-Cyclopropanecarbonylmorpholine[1] are frequently synthesized, purified via HPLC, and isolated as trifluoroacetic acid (TFA) salts. While the organic morpholine core drives the biological activity, the TFA counter-ion dictates the safety, handling, and environmental disposal requirements . This guide provides self-validating, step-by-step operational workflows to ensure regulatory compliance, protect laboratory personnel, and prevent ecological contamination.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the hazards of this specific chemical mixture:

  • The Organic Component (2-Cyclopropanecarbonylmorpholine): As a biologically active amide, this compound poses an ecological risk if discharged into waterways. It must be treated as toxic pharmaceutical waste to prevent environmental disruption.

  • The Acidic Counter-Ion (TFA): TFA is a highly corrosive, volatile organic acid (pKa ~ 0.23). It causes severe tissue burns and is highly persistent in the environment, exhibiting long-lasting aquatic toxicity[2].

  • The Halogen Factor (Critical): Because TFA contains three fluorine atoms, any waste stream containing this salt must be strictly categorized as Halogenated Waste [3]. Incineration of halogenated compounds requires specialized thermal oxidizers equipped with alkaline scrubbers to capture hydrogen fluoride (HF) gas. Routing this salt to a non-halogenated stream can result in catastrophic damage to incinerator linings and the illegal atmospheric release of toxic HF gas.

Table 1: Hazard Profile & Regulatory Classification
ComponentPrimary HazardsEPA Waste CodeStorage Compatibility
2-Cyclopropanecarbonylmorpholine Irritant, Biologically ActiveUnlisted (Treat as Toxic)Keep dry, away from strong oxidizers
Trifluoroacetic Acid (TFA) Corrosive (Skin/Eyes), Aquatic ToxicityD002 (Corrosive)Store away from bases, metals, amines
Combined Salt/Mixture Corrosive, Toxic, PersistentD002 (if pH < 2 in solution)Dedicated halogenated waste storage

Operational Handling & Waste Segregation Workflow

Proper segregation at the point of generation is the most critical step in chemical waste management. The following diagram illustrates the logical routing for TFA-salt waste streams.

G Start Waste Generation: 2-Cyclopropanecarbonylmorpholine TFA Decision Determine Waste State Start->Decision Solid Solid Waste (Powders/Vials/Tips) Decision->Solid Liquid Liquid Waste (HPLC/Reaction Effluent) Decision->Liquid SolidBin Hazardous Solid Waste Drum Solid->SolidBin Aqueous Aqueous/Acidic Waste (pH < 2) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Halogenated Halogenated Organic Waste Stream Aqueous->Halogenated Verify compatibility (Avoid strong bases) Organic->Halogenated F-content dictates halogenated routing Incineration EPA-Approved Incineration Facility Halogenated->Incineration SolidBin->Incineration

Fig 1: Step-by-step waste segregation and disposal workflow for TFA-containing pharmaceutical waste.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Management (HPLC Effluent & Filtrates)

Liquid waste containing this salt is typically mixed with organic solvents (e.g., acetonitrile, methanol) and water.

  • Compatibility Verification (Self-Validating Step): Before transferring the TFA salt solution into a bulk waste carboy, verify the carboy does not contain incompatible chemicals (e.g., azides, cyanides, or strong bases)[3].

    • Validation: Perform a micro-scale mix (1 mL waste + 1 mL carboy content) in a fume hood. The absence of heat, bubbling, or gas evolution validates chemical compatibility.

  • Container Selection: Use high-density polyethylene (HDPE) carboys. Never use metal containers due to the corrosive nature of TFA, and avoid glass if pressure buildup is a risk.

  • Headspace Maintenance: Fill the container to no more than 80-90% capacity. This allows for vapor expansion, which is critical for volatile organic solvents commonly mixed with TFA[3].

  • Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Corrosive" (if pH < 2), and explicitly write: "Halogenated Organic Waste: Contains Trifluoroacetic Acid and Pharmaceutical Intermediates"[2].

Protocol B: Solid Waste Management
  • Consumable Segregation: Place all contaminated weigh boats, pipette tips, and empty vials into a dedicated, puncture-resistant solid hazardous waste bin lined with a heavy-duty polyethylene bag. Do not mix with standard biological waste.

  • Bulk Powder Disposal: If disposing of the bulk solid salt, keep it in its original, tightly sealed vial. Place the vial into a secondary containment bag (Ziploc) before depositing it into the solid waste drum to prevent aerosolization during transit.

Self-Validating Emergency Spill Response

Spills involving TFA salts require immediate, calculated action due to the inhalation hazard of dissociated TFA vapors and the risk of severe skin burns[2].

  • Evacuation & PPE: Evacuate personnel from the immediate area. The responder must don a face shield, heavy-duty nitrile or neoprene gloves, and a chemical-resistant lab coat.

  • Containment: Surround the spill with inert, inorganic absorbent materials (e.g., vermiculite or dry sand).

    • Critical Warning:Do not use combustible materials like paper towels or sawdust. Concentrated TFA can cause exothermic degradation of organic matter, potentially leading to ignition[2].

  • Neutralization (Self-Validating Step): Liberally apply solid sodium bicarbonate (NaHCO₃) over the spill.

    • Validation: The reaction will effervesce (bubble) as CO₂ is released. Continue applying NaHCO₃ until all bubbling completely ceases. The visual cessation of gas evolution guarantees that the acid has been stoichiometrically neutralized.

  • Collection & Verification: Sweep the neutralized matrix into a hazardous waste bag using non-sparking tools. Swab the spill surface with a wet pH indicator strip to verify the surface has returned to a neutral pH (6.0 - 8.0) before allowing personnel to resume normal operations.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid
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